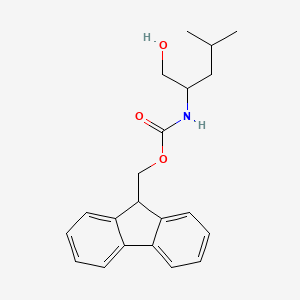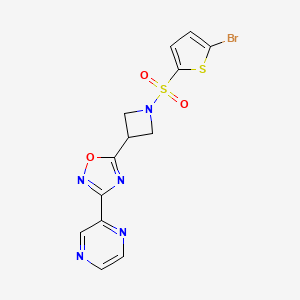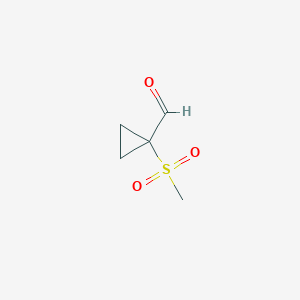
1-methanesulfonylcyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methanesulfonylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C5H8O3S. It is characterized by a cyclopropane ring substituted with a methanesulfonyl group and an aldehyde group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonylcyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropane derivatives with methanesulfonyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group. The reaction conditions typically include low temperatures and the use of solvents such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 1-Methanesulfonylcyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: 1-Methanesulfonylcyclopropane-1-carboxylic acid.
Reduction: 1-Methanesulfonylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methanesulfonylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules and cyclopropane-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-methanesulfonylcyclopropane-1-carbaldehyde exerts its effects involves its reactive functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the methanesulfonyl group can undergo nucleophilic substitution. These reactions can modify biological molecules or synthetic intermediates, leading to various effects depending on the context .
Comparison with Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the methanesulfonyl group, making it less reactive in nucleophilic substitution reactions.
Methanesulfonylcyclopropane: Lacks the aldehyde group, limiting its use in oxidation and reduction reactions.
Cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.
Uniqueness: 1-Methanesulfonylcyclopropane-1-carbaldehyde is unique due to the presence of both a methanesulfonyl group and an aldehyde group on the cyclopropane ring.
Properties
IUPAC Name |
1-methylsulfonylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3S/c1-9(7,8)5(4-6)2-3-5/h4H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKURGSAICCFQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CC1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
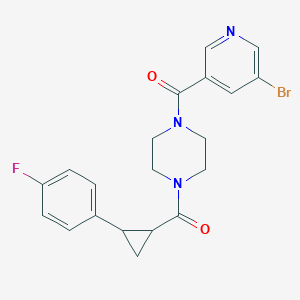
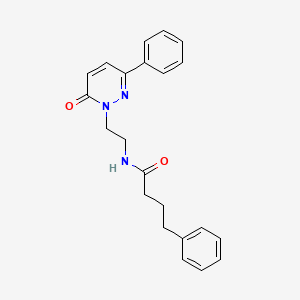
![2-Methyl-5-((4-nitrophenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2945001.png)
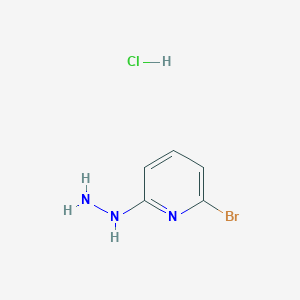
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2945003.png)
![7-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B2945005.png)
![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)
![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)
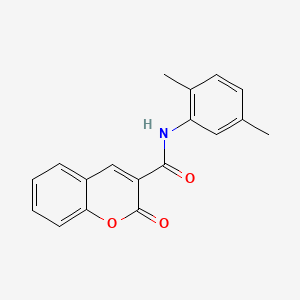
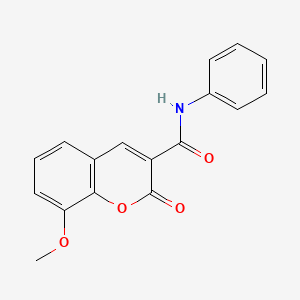
![{(E)-[4-(allyloxy)phenyl]methylidene}(methyl)ammoniumolate](/img/structure/B2945013.png)
![N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2945014.png)
